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Compound of Interest

Compound Name: 2-Benzyl-2-(trifluoromethyl)oxirane

CAS No.: 2248377-01-5

cat. No.: B2723607

Introduction: The Strategic Value of the Trifluoromethyl Group

In the landscape of modern drug discovery and agrochemical design, the incorporation of fluorine-containing functional groups has become a
cornerstone strategy for optimizing molecular properties. Among these, the trifluoromethyl (CF3) group is preeminent due to its profound and
predictable impact on a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature, high lipophilicity, and
ability to enhance metabolic stability make it an invaluable tool for medicinal chemists. Trifluoromethylated epoxides have emerged as
exceptionally versatile and powerful building blocks, providing a gateway to a diverse array of complex fluorinated molecules.[1][2] These three-
membered rings, activated by the potent inductive effect of the adjacent CF3 group, exhibit unique reactivity patterns that can be precisely
controlled to achieve desired synthetic outcomes.

This guide provides an in-depth exploration of the synthesis and reactivity of trifluoromethylated epoxides. We will move beyond simple procedural
lists to dissect the causality behind their reaction pathways, focusing on the regiochemical dichotomy observed in their ring-opening reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage these potent synthons in their
work.

Synthesis of Trifluoromethylated Epoxides: Crafting the Activated Intermediate
The utility of trifluoromethylated epoxides begins with their accessible synthesis. Several robust methods have been developed, with the choice of

route often depending on the desired substitution pattern and stereochemistry.

A prevalent method involves the direct epoxidation of trifluoromethyl-substituted alkenes. Reagents such as sodium hypochlorite (NaOCI), often in
a biphasic system, have proven effective for this transformation, providing a straightforward route to racemic epoxides.[3][4][5]

For applications where stereochemistry is critical, particularly in pharmaceutical development, asymmetric synthesis is paramount. Chiral auxiliary-
controlled trifluoromethylation reactions followed by cyclization are a key strategy for producing enantiomerically enriched epoxides.[1][2][6]
Furthermore, catalytic enantioselective epoxidation of trifluoromethyl-substituted alkenes using systems like Takemoto's catalysts offers another
powerful approach to access chiral building blocks.[7] More recently, novel methods, including visible-light-mediated cycloadditions, are expanding
the synthetic toolkit for accessing complex structures like spiro-epoxides.

Representative Experimental Protocol: Epoxidation of a Trifluoromethyl-Substituted
Enoate

The following protocol is a representative example for the synthesis of a trifluoromethylated epoxyester using sodium hypochlorite, adapted from
the literature.[5]

Objective: To synthesize ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate.
Materials:
o Ethyl 4,4,4-trifluorobut-2-enoate (1.0 equiv)

« Sodium hypochlorite pentahydrate (NaOCI-5H20) (1.5 equiv)
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Acetonitrile (CH3CN)

« Deionized Water

« Diethyl ether

Brine (saturated NaCl solution)

« Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

« To a solution of ethyl 4,4,4-trifluorobut-2-enoate in acetonitrile, add deionized water.

e Cool the mixture to 0 °C in an ice bath.

« Add NaOCI-5H20 portion-wise over 15 minutes, maintaining the temperature at 0 °C.

« Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC or H NMR.

« Upon completion, quench the reaction by adding water.

o Extract the aqueous layer with diethyl ether (3x).

« Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.
« Purify the crude product via column chromatography on silica gel to afford the pure ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate.

This protocol provides a reliable and scalable method for accessing a key class of trifluoromethylated epoxides, which can then be used in
subsequent ring-opening reactions.

Core Reactivity: The Regiochemical Dichotomy of Ring-Opening

The synthetic power of trifluoromethylated epoxides lies in the highly predictable and controllable regioselectivity of their ring-opening reactions.
The outcome is dictated by the reaction conditions—specifically, whether the reaction is performed under acidic or basic/nucleophilic catalysis.
The strong electron-withdrawing CF3 group is the master controller of this selectivity.

Under Basic or Nucleophilic Conditions (SN2 Pathway)

In the presence of a strong nucleophile and the absence of an acid catalyst, the reaction proceeds via a classic SN2 mechanism.[8][9] The
nucleophile attacks one of the two electrophilic carbons of the epoxide ring. The CF3 group exerts a powerful inductive effect, but it also creates
significant electronic repulsion and some steric hindrance at the adjacent carbon (Ca). Consequently, the nucleophile preferentially attacks the
less substituted and less electronically repulsive carbon (CPB).[4][5] This results in a clean inversion of stereochemistry at the site of attack and
leads exclusively to the B-substituted alcohol.

Under Acidic Conditions (SN1/SN2 Hybrid Pathway)

Under acidic conditions, the reaction mechanism is more nuanced.[10][11] The first step is the protonation of the epoxide oxygen, which creates a
much better leaving group and enhances the electrophilicity of the ring carbons.[12] This protonated intermediate has significant carbocationic
character. The CF3 group, despite its inductive electron-withdrawing nature, can stabilize an adjacent positive charge through hyperconjugation
and by polarizing the C-O bond. This leads to the Ca-O bond being longer and weaker, and Ca bearing a greater partial positive charge than CQ3.
[10]

The subsequent nucleophilic attack therefore occurs preferentially at the more substituted, more electron-deficient carbon (Ca).[10][11] The
transition state is considered to be a hybrid between SN1 and SN2, where the nucleophile attacks the carbon best able to support a positive
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charge, but still from the backside, leading to inversion of configuration at Ca.

The ability to switch the regioselectivity of the ring-opening simply by changing the pH of the reaction medium makes trifluoromethylated epoxides
exceptionally powerful intermediates in multistep synthesis.
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Caption: Regioselectivity in trifluoromethylated epoxide ring-opening.

Reactivity with Common Nucleophile Classes

The predictable regioselectivity holds true across a wide range of nucleophiles, enabling the synthesis of diverse molecular scaffolds.

Nitrogen Nucleophiles: Accessing B-Amino Alcohols

The reaction of trifluoromethylated epoxides with amines is a cornerstone transformation for synthesizing fluorinated -amino alcohols, which are
prevalent motifs in pharmaceuticals. The reaction proceeds cleanly under mild conditions, with primary and secondary amines attacking the 3-
position to afford the corresponding amino alcohols with high regioselectivity and yield.[4][5]

Nucleophile (Amine) Conditions Major Product Structure  Yield (%) Reference
p-Anisidine EtOH, 50 °C anti-2-amino-3-hydroxy 78 [4]
Benzylamine EtOH, 50 °C anti-2-amino-3-hydroxy 85 [4]
Morpholine EtOH, 50 °C anti-2-amino-3-hydroxy 91 [4]
(R)-1-Phenylethylamine EtOH, 50 °C anti-2-amino-3-hydroxy 80 [4]

Oxygen and Sulfur Nucleophiles

Alcohols, water, and thiols are also excellent nucleophiles for these epoxides.

« Thiols: Due to the high nucleophilicity of sulfur, thiols react readily with trifluoromethylated epoxides at the 3-position to furnish p-thio alcohols in
high yields.[4][13]

« Alcohols/Water: Under basic conditions, alkoxides attack the B-carbon. Under acidic catalysis, ring-opening by water or alcohols leads to the
formation of 1,2-diols or B-alkoxy alcohols, respectively, with the nucleophile adding to the a-carbon.[3][12]

Nucleophile Conditions Major Product Structure  Yield (%) Reference
Benzylthiol EtOH, 40 °C anti-2-thio-3-hydroxy 89 [4]
Methanol KOH (cat.), PTC B-methoxy alcohol 43-53 [3]

Water HsO+ o,p-diol High [12]

Carbon Nucleophiles and Halides

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b2723607?utm_src=pdf-body-img
https://www.beilstein-journals.org/bjoc/articles/20/206
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443650/
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.chemistrysteps.com/reactions-of-thiols/
https://www.researchgate.net/publication/244567620_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22Bistrifluoromethyloxirane
https://psu.pb.unizin.org/ch220/chapter/reactions-of-epoxides-ring-opening/
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.researchgate.net/publication/244567620_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22Bistrifluoromethyloxirane
https://psu.pb.unizin.org/ch220/chapter/reactions-of-epoxides-ring-opening/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

« Carbon Nucleophiles: Stabilized carbanions, such as those derived from diethyl malonate, and organometallic reagents like Grignards, can also
open the epoxide ring, providing a route for C-C bond formation.[4][12]

« Halides: Hydrogen halides (e.g., HF, HCI) are effective reagents for ring-opening under acidic conditions, producing valuable halohydrins. The
reaction with HF sources is particularly important for the synthesis of vicinal fluoro-alcohols.[10][14]

Advanced Applications and Methodologies

The unique reactivity of trifluoromethylated epoxides has been exploited in more advanced synthetic strategies. For instance, in the presence of
superacids like triflic acid, they can act as potent electrophiles in Friedel-Crafts alkylations with aromatic compounds, affording a,0-
bis(trifluoromethyl)-B-arylethanols.[3] This reaction proceeds via regioselective opening at the carbon bearing the trifluoromethyl groups.

Workflow and Logic Diagram

The following diagram illustrates a typical synthetic workflow leveraging the controlled ring-opening of a trifluoromethylated epoxide.
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Caption: Synthetic workflow from enoate to -amino alcohol.

Conclusion

Trifluoromethylated epoxides are not merely reactive intermediates; they are precision tools for molecular construction. Their reactivity is
dominated by the powerful electronic influence of the CF3 group, which enables a predictable and switchable regioselectivity in ring-opening
reactions. By simply selecting between basic or acidic conditions, chemists can direct a wide array of nucleophiles to attack either the - or a-
carbon of the epoxide ring, respectively. This high degree of control, combined with the increasing availability of enantioselective synthetic
methods, solidifies the role of trifluoromethylated epoxides as indispensable building blocks in the development of next-generation
pharmaceuticals and agrochemicals.

References

e O'Hagan, D. et al. (2009). A three step route to single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry.
Available at: [Link]

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.beilstein-journals.org/bjoc/articles/20/206
https://psu.pb.unizin.org/ch220/chapter/reactions-of-epoxides-ring-opening/
https://www.masterorganicchemistry.com/2015/02/02/opening-of-epoxides-with-acid/
https://www.beilstein-journals.org/bjoc/articles/5/61
https://www.researchgate.net/publication/244567620_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22Bistrifluoromethyloxirane
https://www.benchchem.com/product/b2723607?utm_src=pdf-body-img
https://www.beilstein-journals.org/bjoc/articles/5/59
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Ye, W. et al. (2007). Practical Stereoselective Synthesis of an r-Trifluoromethyl-r-alkyl Epoxide via a Diastereoselective Trifluoromethylation
Reaction. The Journal of Organic Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jo0061989+

Wang, Y. et al. (2022). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers.
Organic Chemistry Frontiers. Available at: [Link]

Wang, Z. et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building
blocks. Organic & Biomolecular Chemistry. Available at: [Link]

Scattolin, T. et al. (2021). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature Communications.
Available at: [Link]

Ye, W. et al. (2006). Practical Stereoselective Synthesis of an a-Trifluoromethyl-a-alkyl Epoxide via a Diastereoselective Trifluoromethylation
Reaction. The Journal of Organic Chemistry. Available at: [Link]

Konno, T. (2011). Trifluoromethylated Internal Alkynes: Versatile Building Blocks for the Preparation of Various Fluorine-Containing Molecules.
Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

Maruoka, K. et al. (2013). Enantioselective synthesis of epoxides having a tetrasubstituted trifluoromethylated carbon center: methylhydrazine-
induced aerobic epoxidation of ,B-disubstituted enones. Chemical Communications. Available at: [Link]

Wang, Z. et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building
blocks. RSC Publishing. Available at: [Link]

Zemtsov, A. A. et al. (2023). Photoredox-Catalyzed Chlorotrifluoromethylation of Arylallenes: Synthesis of a Trifluoromethyl Building Block. The
Journal of Organic Chemistry. Available at: [Link]

Jia, T. et al. (2020). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C—O Bond Activation. Journal of the American
Chemical Society. Available at: [Link]

Hu, J. et al. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry. Available at: [Link]

Goti, A. et al. (2021). Ring-opening of three-membered heterocycles with nucleophilic fluorinating agents. Chemistry — A European Journal.
Available at: [Link]

Asensio, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

Kolvari, E. et al. (2007). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal
of Fluorine Chemistry. Available at:
[https://www.researchgate.net/publication/251527780_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-
Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)

Pooput, C. et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic *+CF3' reagents. Organic & Biomolecular
Chemistry. Available at: [Link]

Ye, W. et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective
trifluoromethylation reaction. The Journal of Organic Chemistry. Available at: [Link]

Bickelhaupt, F. M. et al. (2010). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative
mechanism to explain the formation of syn-fluorohydrins. Journal of Molecular Modeling. Available at: [Link]

Xu, X.-H. et al. (2020). 1,2-Bis(trifluoromethylthiolation) of Aromatic Epoxides with AGSCF3. Organic Letters. Available at: [Link]

Yamazaki, T. et al. (2017). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various
nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00833a
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00755a
https://www.researchgate.net/publication/354519965_Straightforward_access_to_N-trifluoromethyl_amides_carbamates_thiocarbamates_and_ureas
https://pubs.acs.org/doi/abs/10.1021/jo061989%2B
https://www.jstage.jst.go.jp/article/yukigoseikyokaishi/69/1/69_1_45/_article
https://pubmed.ncbi.nlm.nih.gov/23420133/
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00755a
https://pubs.acs.org/doi/10.1021/acs.joc.2c02500
https://pubs.acs.org/doi/10.1021/jacs.0c05295
https://pubs.acs.org/doi/10.1021/jo060934f
https://www.researchgate.net/publication/349479634_Ring-opening_of_three-membered_heterocycles_with_nucleophilic_fluorinating_agents
https://www.masterorganicchemistry.com/2015/02/02/opening-of-epoxides-with-acid/
https://www.researchgate.net/publication/251527780_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis
https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00908h
https://pubmed.ncbi.nlm.nih.gov/17203977/
https://www.academia.edu/19688756/Regioselective_epoxide_ring_opening_using_boron_trifluoride_diethyl_etherate_DFT_study_of_an_alternative_mechanism_to_explain_the_formation_of_syn_fluorohydrins
https://www.researchgate.net/figure/Ring-opening-of-epoxides-with-fluorine-atom-and-fluorine-containing-groups_fig3_339591340
https://www.beilstein-journals.org/bjoc/articles/13/182
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

« Yamazaki, T. et al. (2017). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various
nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

« Wang, B. et al. (2023). Cu(l)-Catalyzed Enantioselective Epoxidation of Aldehydes with a-Trifluoromethyl Diazosilanes. Angewandte Chemie
International Edition. Available at: [Link]

« Soderberg, T. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. PennState.
Available at: [Link]

e Zaitsev, V. D. et al. (2021). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters.
Available at: [Link]

« Simal, C. et al. (2020). Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted
Alkenes. Chemistry — A European Journal. Available at: [Link]

« Byers, J. C. et al. (2021). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to -amino alcohols with catalyst-controlled
regioselectivity. Nature Communications. Available at: [Link]

« Matous§, J. et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. Available at: [Link]
o LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

e Chad's Prep. (n.d.). Ring Opening of Epoxides. Chad's Prep. Available at: [Link]

o LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

e Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available at: [Link]

« Asensio, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

« Galloway, M. M. et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
Environmental Science & Technology. Available at: [Link]

e Uddin, M. R. et al. (2023). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. SN Applied Sciences. Available at: [Link]
« Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. Available at: [Link]

« Bi, X. et al. (2024). Insight into the reaction mechanism of epoxyamine ring opening with Grignard reagent. Nature Communications. Available
at: [Link]agent)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pubs.acs.org [pubs.acs.org]
e 2. pubs.acs.org [pubs.acs.org]
« 3. researchgate.net [researchgate.net]

* 4. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles
[beilstein-journals.org]

e 5. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC
[pmc.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5592518/
https://www.researchgate.net/figure/Down-stream-transformations-of-chiral-trifluoromethyl-epoxides-a-Gram-scale-reation-b_fig3_374828330
https://psu.pb.unizin.org/fundamentals-of-organic-chemistry/chapter/9-14-reactions-of-epoxides-ring-opening/
https://pubs.acs.org/doi/10.1021/acs.orglett.1c02821
https://www.researchgate.net/publication/344558552_Installation_of_Trifluoromethylated_Quaternary_Carbon_Stereocenters_via_Asymmetric_Epoxidation_of_Tetrasubstituted_Alkenes
https://www.nature.com/articles/s41467-021-25983-4
https://www.mdpi.com/1420-3049/26/24/7575
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.05%3A_Reactions_of_Epoxides_-_Ring-opening
https://www.chadsprep.com/chads-organic-chemistry-videos/ring-opening-of-epoxides/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening
https://www.youtube.com/watch?v=3u_pUnJt3yU
https://www.masterorganicchemistry.com/2015/02/10/epoxide-ring-opening-with-base/
https://pubs.acs.org/doi/10.1021/acs.est.5b02327
https://scholarsmine.mst.edu/chem_facwork/3313/
https://www.chemistrysteps.com/reactions-of-thiols/
https://www.researchgate.net/publication/378822986_Insight_into_the_reaction_mechanism_of_epoxyamine_ring_opening_with_Grignard_reagent
https://www.benchchem.com/product/b2723607?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jo061839l
https://pubs.acs.org/doi/10.1021/jo061839l
https://www.researchgate.net/publication/244567620_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22Bistrifluoromethyloxirane
https://www.beilstein-journals.org/bjoc/articles/20/206
https://www.beilstein-journals.org/bjoc/articles/20/206
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443650/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 6. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction -
PubMed [pubmed.ncbi.nim.nih.gov]

« 7. researchgate.net [researchgate.net]

« 8. chem.libretexts.org [chem.libretexts.org]

* 9. masterorganicchemistry.com [masterorganicchemistry.com]

¢ 10. masterorganicchemistry.com [masterorganicchemistry.com]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12.9.14 Reactions of Epoxides: Ring-Opening — Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
e 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

e 14. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]

« To cite this document: BenchChem. [Authored by a Senior Application Scientist]. BenchChem, [2026]. [Online PDF]. Available at:
[https://mww.benchchem.com/product/b2723607#reactivity-of-trifluoromethylated-epoxides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]
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